molecular formula C10H11N3O2 B112001 Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 158980-21-3

Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B112001
M. Wt: 205.21 g/mol
InChI Key: PKWHXLCNUIXDIK-UHFFFAOYSA-N
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Description

Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 158980-21-3 . It has a molecular weight of 205.22 . The compound is solid in physical form .


Molecular Structure Analysis

The linear formula of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate is C10H11N3O2 . The Inchi Code is provided in the source .


Physical And Chemical Properties Analysis

Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate is a solid substance . It has a melting point of 169-171°C .

Scientific Research Applications

Antituberculosis Agents

  • Field : Medicinal Chemistry
  • Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) was used to test the efficacy of these compounds . The bacterial load was reduced by 90%, 99%, and 99.9% when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .
  • Results : The compounds showed significant activity against MDR-TB and XDR-TB .

Synthesis of Imidazo[1,2-a]pyridines

  • Field : Organic Chemistry
  • Application Summary : A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .
  • Methods of Application : The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .
  • Results : This method provides a new way to synthesize imidazo[1,2-a]pyridines .

Sedatives and Anxiolytics

  • Field : Pharmacology
  • Application Summary : Imidazo[1,2-a]pyridine or its similar skeletal core is present in several clinically used drugs/therapeutics such as Zolpidem (sedative), Alpidem and Saridipem (both anxiolytic) .
  • Methods of Application : These drugs are typically administered orally and work by enhancing the effect of the neurotransmitter GABA in the brain, which results in sedative, anxiolytic, muscle relaxant, and anticonvulsant effects .
  • Results : These drugs have been shown to be effective in treating conditions such as insomnia and anxiety .

Treatment of Heart Failure

  • Field : Cardiology
  • Application Summary : Olprinone , a drug that contains an imidazo[1,2-a]pyridine core, is used in the treatment of heart failure .
  • Methods of Application : Olprinone is a phosphodiesterase 3 inhibitor that increases the contractility of the heart muscle and dilates blood vessels, which can improve the function of a failing heart .
  • Results : Clinical trials have shown that olprinone can improve symptoms and exercise capacity in patients with heart failure .

Treatment of Peptic Ulcers

  • Field : Gastroenterology
  • Application Summary : Zolimidine , a drug that contains an imidazo[1,2-a]pyridine core, is used in the treatment of peptic ulcers .
  • Methods of Application : Zolimidine works by reducing the production of stomach acid, which can help heal ulcers and prevent them from forming .
  • Results : Clinical trials have shown that zolimidine can effectively treat peptic ulcers .

Treatment of Osteoporosis

  • Field : Endocrinology
  • Application Summary : Minodronic acid , a drug that contains an imidazo[1,2-a]pyridine core, is used in the treatment of osteoporosis .
  • Methods of Application : Minodronic acid is a bisphosphonate that works by slowing bone loss, helping to maintain strong bones and reduce the risk of fractures .
  • Results : Clinical trials have shown that minodronic acid can effectively treat osteoporosis .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word is "Warning" . For more detailed safety information, please refer to the MSDS .

Future Directions

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate and its derivatives could have potential applications in the development of new drugs, particularly for the treatment of resistant forms of tuberculosis.

properties

IUPAC Name

ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWHXLCNUIXDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565533
Record name Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

158980-21-3
Record name Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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